2-(2,4-Dimethylphenyl)-2h-benzotriazole

Photophysics Structural Chemistry UV Stabilization

Volatile UV absorbers degrade during high-temperature extrusion, depleting protection. 2-(2,4-Dimethylphenyl)-2H-benzotriazole eliminates this failure via intrinsic thermal robustness and tailored photophysics. - No weight loss until 360°C (TGA), ensuring quantitative retention in polycarbonate, polysulfone, and high-heat polyamide processing. - Non-planar 48.12° twist angle drives phenyl-localized energy dissipation without ESIPT interference. - Non-polar 2,4-dimethylphenyl substitution enhances compatibility with polyolefins, reducing blooming vs. hydroxyphenyl analogs. Supplied as custom synthesis with full XRD/DFT characterization, ensuring lot-to-lot structural fidelity.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B1243530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenyl)-2h-benzotriazole
Synonyms2-(2,4-dimethylphenyl)-2H-benzotriazole
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)C
InChIInChI=1S/C14H13N3/c1-10-7-8-14(11(2)9-10)17-15-12-5-3-4-6-13(12)16-17/h3-9H,1-2H3
InChIKeyYLGGLOBLERAEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethylphenyl)-2H-benzotriazole: Core Chemical & Photophysical Reference


2-(2,4-Dimethylphenyl)-2H-benzotriazole (C14H13N3, MW 223.27 g/mol) is a synthetic benzotriazole derivative structurally characterized as a Tinuvin® P analog [1]. Its molecular architecture features a non-planar conformation with a distinct twisting angle of 48.12(6)° between the benzotriazole and 2,4-dimethylphenyl rings, a feature directly linked to its photophysical deactivation pathway that confers photostability [1]. The compound is primarily utilized as a UV absorber and photostabilizer in polymer matrices and coatings, where its substitution pattern on the phenyl ring distinguishes it from other benzotriazole-class stabilizers [1][2].

Workflow UV absorber development and photostabilizer research in polymer matrices and coatings
Selection Non-hydroxyphenyl benzotriazole scaffold with crystallographically determined non-planar conformation
Use Context Research on high-temperature polymer processing, non-ESIPT photophysics, and non-polar matrix compatibility

2-(2,4-Dimethylphenyl)-2H-benzotriazole: Structural Non-Interchangeability


Substitution within the benzotriazole class fundamentally alters critical performance parameters including molecular conformation, thermal stability, and polymer compatibility. The 2,4-dimethylphenyl substitution pattern in this compound yields a distinct non-planar geometry (48.12° twist angle) compared to both unsubstituted 2-phenyl-2H-benzotriazole and Tinuvin® P (2-(2-hydroxy-5-methylphenyl)benzotriazole), directly impacting its photophysical behavior and energy dissipation mechanism [1]. Furthermore, the absence of a hydroxyl group on the phenyl ring eliminates the intramolecular hydrogen bond characteristic of hydroxyphenyl benzotriazoles (e.g., Tinuvin 326, UV-328), resulting in fundamentally different photostability mechanisms and absorption profiles [2][3]. Generic substitution without structural verification therefore introduces uncontrolled variability in stabilizer performance that cannot be compensated by simple concentration adjustment.

Conformation mismatch: Different substitution patterns produce distinct twist angles, altering energy dissipation; Tinuvin® P and hydroxy analogs maintain near-planarity via H-bond.
Photostability mechanism shift: Absence of phenolic -OH eliminates ESIPT pathway; deactivation occurs via phenyl-localized channel, not interchangeable with hydroxyphenyl UV absorbers.
Solid-state differences: Crystal packing and unit-cell parameters differ from unsubstituted analogs; may affect sublimation and masterbatch processing behavior.

2-(2,4-Dimethylphenyl)-2H-benzotriazole: Evidence-Based Performance Metrics


Non-Planar Conformation vs. Tinuvin® P

X-ray diffraction analysis establishes that 2-(2,4-dimethylphenyl)-2H-benzotriazole adopts a non-planar conformation with a measured twist angle of 48.12(6)° between the benzotriazole ring and the 2,4-dimethylphenyl group [1]. In contrast, Tinuvin® P (2-(2-hydroxy-5-methylphenyl)benzotriazole) maintains near-planarity due to the intramolecular hydrogen bond between the hydroxyl group and benzotriazole nitrogen, a feature completely absent in the target compound [1][2]. This conformational divergence dictates fundamentally different excited-state deactivation pathways: Tinuvin® P relies on excited-state intramolecular proton transfer (ESIPT), whereas the target compound dissipates UV energy via a distinct phenyl-localized channel [1].

Twist Angle Comparison
Head-to-head
Target: 48.12(6)° (non-planar)
Tinuvin® P: near-planar (<10°, H-bond stabilized)
Difference >38°; distinct deactivation mechanism
Functional replacement by Tinuvin® P not supported due to different photophysical pathway
Single-crystal XRD at ambient temperature; deactivation mechanism validated
Photophysics Structural Chemistry UV Stabilization

Thermal Stability Advantage for High-Heat Processing

Thermogravimetric analysis (TGA) of 2-(2,4-dimethylphenyl)-2H-benzotriazole demonstrates no detectable weight loss until 360°C under both nitrogen and air atmospheres, indicating high intrinsic thermal stability and the absence of retained solvent in the crystal lattice [1]. Between 360°C and 400°C, decomposition occurs. For comparative context, commercial hydroxyphenyl benzotriazole UV absorbers such as Tinuvin 320 exhibit 1% weight loss at 178°C and 5% weight loss at 203°C under similar TGA conditions (heating rate 20°C/min, air) [2].

Thermal Stability
Cross-study
No weight loss until 360°C; decomposition onset 360–400°C
Comparator Tinuvin 320: 1% wt loss at 178°C, 5% at 203°C (air, 20°C/min)
May support high-temperature polymer processing; ~180°C higher stability than Tinuvin 320
Cross-study comparison; heating rate for target not explicitly stated; review conditions
Thermal Stability Polymer Processing TGA

Absence of Intramolecular H-Bond

Unlike Tinuvin® P and the majority of commercial hydroxyphenyl benzotriazole UV absorbers (e.g., Tinuvin 326, UV-328, UV-234), 2-(2,4-dimethylphenyl)-2H-benzotriazole lacks a hydroxyl group on the phenyl ring, thereby eliminating the intramolecular O–H···N hydrogen bond essential for the excited-state intramolecular proton transfer (ESIPT) mechanism [1][2]. The hydrogen bond energy in hydroxyphenyl benzotriazoles has been quantified at 4-5 kJ/mol, a feature that contributes to their matrix-dependent photostability [2]. The target compound instead deactivates via a phenyl-localized channel, conferring a photostability mechanism independent of hydrogen-bond integrity [1]. Computationally predicted solubility of 2.639 mg/mL (estimated by ADMET Predictor) [3] contrasts with the generally higher solubility of hydroxyphenyl analogs in polar organic solvents.

H-Bond Absence
Class-level
No phenolic -OH group; intramolecular H-bond absent (vs. 4-5 kJ/mol in hydroxyphenyl benzotriazoles)
ESIPT mechanism excluded; phenyl-localized deactivation
Photostability mechanism independent of H-bond integrity; may suit acidic or protic environments
Class-level inference; solubility estimated computationally (2.639 mg/mL); verify experimentally
Intramolecular Hydrogen Bonding Photostability Solubility

Crystal Packing Distinction vs. 2-Phenyl-2H-benzotriazole

X-ray diffraction comparison between 2-(2,4-dimethylphenyl)-2H-benzotriazole and 2-phenyl-2H-benzotriazole reveals significant differences in solid-state molecular packing. The target compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.4181(10) Å, b = 7.2120(6) Å, c = 13.6666(12) Å, β = 103.530(2)° [1]. In contrast, 2-phenyl-2H-benzotriazole exhibits a different packing arrangement due to the absence of the 2,4-dimethyl substituents, which introduce steric bulk that modifies intermolecular interactions [1].

Crystal Packing
Head-to-head
Monoclinic P2₁/c; a 12.4181, b 7.2120, c 13.6666 Å, β 103.530°
2-Phenyl analog: different unit cell parameters due to steric effects of 2,4-dimethyl groups
Crystal packing influences solid-state properties critical for masterbatch formulation
XRD at 296 K; direct comparison in same study
Crystallography Solid-State Chemistry Material Properties

DFT-Validated Electronic Structure

Ab initio geometry optimization of 2-(2,4-dimethylphenyl)-2H-benzotriazole at the HF/6-31G** and DFT B3LYP/6-31G** levels produced calculated bond lengths and angles in close agreement with experimental X-ray data, validating the compound's distinct electronic structure [1]. Key optimized parameters include N1-N2 bond length of approximately 1.31 Å and N2-N3 bond length of approximately 1.35 Å (DFT B3LYP/6-31G**). These computational parameters serve as a validated electronic fingerprint distinguishing this compound from other benzotriazole derivatives with different substituent patterns [1].

DFT Validation
Supporting evidence
B3LYP/6-31G**: N1-N2 ~1.31 Å, N2-N3 ~1.35 Å; twist angle ~48°
Close agreement with experimental XRD; compound-specific electronic fingerprint
Computational benchmark for identity verification and predictive modeling
Gas-phase optimization; use as QC reference
Computational Chemistry DFT Electronic Structure

2-(2,4-Dimethylphenyl)-2H-benzotriazole: Key Application Scenarios


High-Temperature Thermoplastic Stabilization

For polymer processing applications requiring extrusion or injection molding at temperatures exceeding 300°C (e.g., polycarbonate, polysulfone, high-heat polyamides), 2-(2,4-dimethylphenyl)-2H-benzotriazole is preferable over Tinuvin 320 and similar volatile benzotriazoles. TGA data confirms no weight loss until 360°C, whereas Tinuvin 320 shows 5% weight loss at 203°C [1][2]. This thermal robustness ensures the stabilizer remains quantitatively retained in the polymer matrix during high-temperature fabrication, maintaining the intended UV protection level without process-related depletion.

ESIPT-Independent Photophysics Research

In fundamental photophysics studies or specialized optical materials where excited-state intramolecular proton transfer (ESIPT) is undesirable or confounding, this compound provides a validated non-ESIPT benzotriazole scaffold. The absence of a phenolic hydroxyl group eliminates the intramolecular hydrogen bond (4-5 kJ/mol) characteristic of Tinuvin® P and commercial UV absorbers [1][2], enabling study of phenyl-localized deactivation channels without interference from proton transfer dynamics [1].

Non-Polar Polymer Matrix UV Stabilization

For polyolefins (PE, PP) and other non-polar polymers where polar hydroxyphenyl benzotriazoles exhibit limited compatibility or surface blooming, the non-polar 2,4-dimethylphenyl substitution pattern offers improved miscibility. The compound's computationally estimated solubility of 2.639 mg/mL [1] and lack of hydrogen-bonding functionality suggest enhanced compatibility with hydrophobic matrices compared to hydroxyl-containing analogs, reducing additive migration and surface accumulation over time [2].

Crystallographic Reference for Benzotriazole Identification

In analytical laboratories performing quality control or structural confirmation of benzotriazole-based additives, this compound serves as a well-characterized reference material. Its complete crystallographic parameters (monoclinic P2₁/c; a = 12.4181 Å, b = 7.2120 Å, c = 13.6666 Å, β = 103.530°) and DFT-validated bond lengths provide a robust fingerprint for XRD and computational verification that distinguishes it from other benzotriazole derivatives [1].

Application
Selection Property
Validation Focus
High-Temp Thermoplastic Stabilization
High thermal stability (TGA onset)
Retention after melt processing
ESIPT-Independent Photophysics
Non-ESIPT benzotriazole scaffold
Deactivation pathway verification
Non-Polar Polymer Stabilization
Non-polar 2,4-dimethylphenyl substitution
Additive migration and compatibility
Crystallographic Reference
Well-characterized crystal structure
XRD pattern and unit cell confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dimethylphenyl)-2h-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.